ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate
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Overview
Description
Ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzofuran ring substituted with a fluorosulfonyl group and an ethyl acetate moiety. Its distinct chemical properties make it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving suitable precursors such as phenols and aldehydes.
Introduction of the Fluorosulfonyl Group: The fluorosulfonyl group can be introduced via electrophilic fluorosulfonylation reactions using reagents like fluorosulfonyl chloride.
Esterification: The final step involves esterification to introduce the ethyl acetate moiety, typically using reagents like ethyl chloroacetate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Oxidation and Reduction: The benzofuran ring and the ethyl acetate moiety can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, carboxylic acids, and reduced or oxidized forms of the original compound.
Scientific Research Applications
Ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The benzofuran ring and ethyl acetate moiety may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate can be compared with other similar compounds, such as:
Ethyl 2-{4-[(chlorosulfonyl)oxy]-1-benzofuran-6-yl}acetate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}propanoate: Similar structure but with a propanoate group instead of an acetate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(4-fluorosulfonyloxy-1-benzofuran-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO6S/c1-2-17-12(14)7-8-5-10-9(3-4-18-10)11(6-8)19-20(13,15)16/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXDJWCXOKXTNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=CO2)C(=C1)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO6S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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